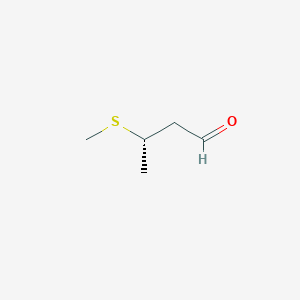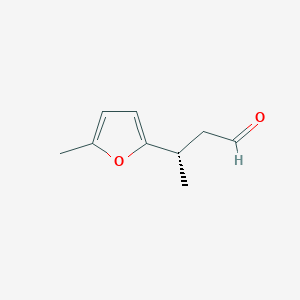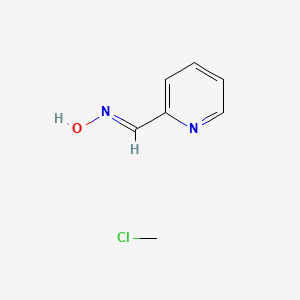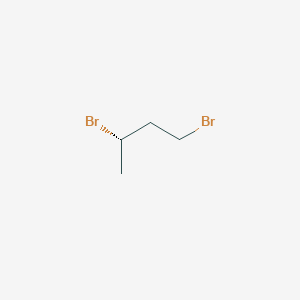
diethyl (2S)-2-acetylbutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2S)-2-acetylbutanedioate is an organic compound with the molecular formula C10H16O5. It is a diester derivative of butanedioic acid, featuring an acetyl group at the second carbon position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl (2S)-2-acetylbutanedioate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-acetylbutanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Another method involves the use of diethyl L-tartrate as a starting material. The transformation involves several steps, including bromination, nucleophilic substitution, and esterification . The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Diethyl (2S)-2-acetylbutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield diethyl (2S)-2-oxobutanedioate, while reduction with LiAlH4 can produce diethyl (2S)-2-hydroxybutanedioate.
科学的研究の応用
Diethyl (2S)-2-acetylbutanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: This compound is employed in the production of polymers, resins, and other materials
作用機序
The mechanism by which diethyl (2S)-2-acetylbutanedioate exerts its effects involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release butanedioic acid derivatives. These reactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Diethyl ether: A common solvent with a similar ester structure but different functional groups.
Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties but distinct chemical behavior
Uniqueness
Diethyl (2S)-2-acetylbutanedioate is unique due to its specific acetyl and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it valuable in various scientific and industrial applications.
特性
IUPAC Name |
diethyl (2S)-2-acetylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)6-8(7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSDDICSXBCMQJ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[S,(+)]-1-Bromo-2-ethylhexane](/img/structure/B8253852.png)



